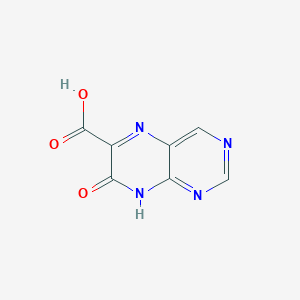

7-Hydroxypteridine-6-carboxylic acid

Vue d'ensemble

Description

7-Hydroxypteridine-6-carboxylic acid is a chemical compound with the CAS Number: 68165-29-7 . It has a molecular weight of 192.13 and its IUPAC name is 7-hydroxy-6-pteridinecarboxylic acid . The compound is usually in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4N4O3/c12-6-4(7(13)14)10-3-1-8-2-9-5(3)11-6/h1-2H,(H,13,14)(H,8,9,11,12) . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 192.13 . Like other carboxylic acids, it may exhibit strong hydrogen bonding between molecules, leading to high boiling points .Applications De Recherche Scientifique

Photolysis and Chemical Degradation

7-Hydroxypteridine-6-carboxylic acid is accessible from folic acid and other naturally occurring pteridines. Shaw, Baugh, and Krumdieck (1966) explored the photolysis of 2,4,7-trihydroxypteridine, a derivative of this compound, demonstrating its degradation into glyoxylic acid. This study is significant for understanding the biosynthesis and degradation of pteridines in biological systems (Shaw, Baugh, & Krumdieck, 1966).

Catabolism Studies

Research by Blair (1958) indicated that this compound and related compounds might be products of the catabolism of pteroyl-L-glutamic acid. This study contributes to understanding the metabolic pathways of pteridines in humans (Blair, 1958).

Synthesis and Structure Analysis

Abdel-Hady et al. (1985) discussed the synthesis of 6-(Acylmethyl)-7-hydroxypteridines, exploring their structures through hydrolysis. These synthetic pathways are vital for creating specific pteridine derivatives for further research (Abdel-Hady, Badawy, Mosselhi, & Ibrahim, 1985).

Photolytic Transformations

Lowry, Bessey, and Crawford (1949) investigated the photolytic transformations of pteroylglutamic acid, leading to compounds including this compound. This study is crucial for understanding the photochemical behavior of pteridines (Lowry, Bessey, & Crawford, 1949).

Electrochemical Studies

McAllister and Dryhurst (1974) examined the electrochemical oxidation of 7-hydroxypteridine at different pH levels. Their findings offer insights into the electrochemical properties of pteridines, which can be crucial for analytical and synthetic chemistry applications (McAllister & Dryhurst, 1974).

Biomedical Applications

Gamagedara, Gibbons, and Ma (2011) explored the potential of pteridines, including this compound, as biomarkers for noninvasive cancer diagnosis. This application is significant for developing new diagnostic techniques in oncology (Gamagedara, Gibbons, & Ma, 2011).

Safety and Hazards

Orientations Futures

The catalytic reduction of carboxylic acid derivatives, including 7-Hydroxypteridine-6-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . Future research will likely continue to explore these reactions and their applications.

Propriétés

IUPAC Name |

7-oxo-8H-pteridine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O3/c12-6-4(7(13)14)10-3-1-8-2-9-5(3)11-6/h1-2H,(H,13,14)(H,8,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ININMFLHQXATDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)NC(=O)C(=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

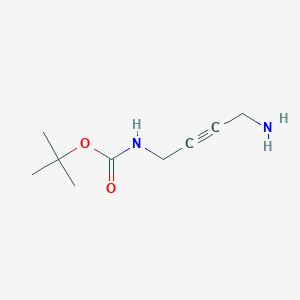

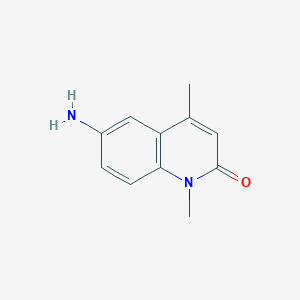

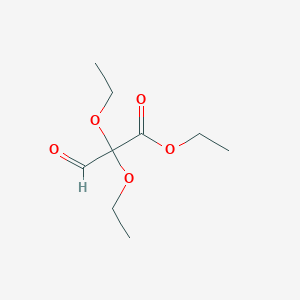

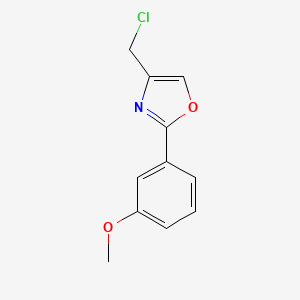

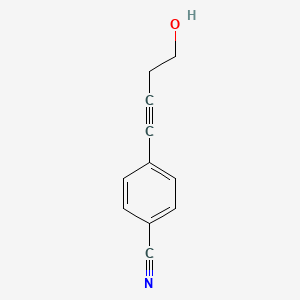

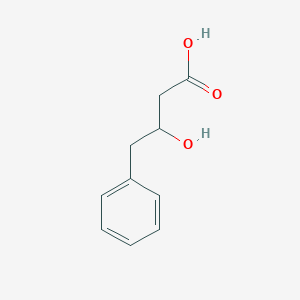

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one](/img/structure/B3385916.png)

![4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3385921.png)

![3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3385933.png)

![2-[(1S)-cyclohex-3-en-1-yl]acetic acid](/img/structure/B3385943.png)

![3-[4-(Propan-2-yloxy)phenyl]propanal](/img/structure/B3385964.png)